![molecular formula C11H13N5O B243236 N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B243236.png)
N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea, also known as MTMU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTMU is a white crystalline solid that belongs to the class of urea derivatives and has a molecular weight of 288.33 g/mol.
Mecanismo De Acción
The exact mechanism of action of N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of tumor cells, viruses, and bacteria.
Biochemical and Physiological Effects:
N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in tumor cells, inhibit viral replication, and inhibit bacterial growth. N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has also been found to modulate the immune response and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea offers several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea also exhibits potent pharmacological effects, making it a promising candidate for drug development. However, there are some limitations associated with the use of N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea in lab experiments. For instance, its solubility in water is limited, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea. One potential area of investigation is the development of N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea-based therapies for the treatment of cancer, viral infections, and bacterial infections. Another potential area of research is the elucidation of the exact mechanism of action of N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea, which could provide valuable insights into its pharmacological effects. Additionally, further studies are needed to evaluate the safety and toxicity of N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea in vivo, which is a crucial step in the development of any potential therapeutic agent.
Métodos De Síntesis
N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea can be synthesized by reacting N-methyl-N'-phenylurea with 1H-1,2,4-triazole-1-methanol in the presence of a catalyst. The reaction yields N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea as a product, which can be further purified by recrystallization.
Aplicaciones Científicas De Investigación
N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and bacterial infections.
Propiedades
Fórmula molecular |
C11H13N5O |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
1-methyl-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]urea |
InChI |
InChI=1S/C11H13N5O/c1-12-11(17)15-10-4-2-9(3-5-10)6-16-8-13-7-14-16/h2-5,7-8H,6H2,1H3,(H2,12,15,17) |
Clave InChI |
QOGKFYAPOHFBKG-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC1=CC=C(C=C1)CN2C=NC=N2 |
SMILES canónico |
CNC(=O)NC1=CC=C(C=C1)CN2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243153.png)
![6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243154.png)
![6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243155.png)
![6-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243156.png)
![6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243157.png)
![Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243163.png)
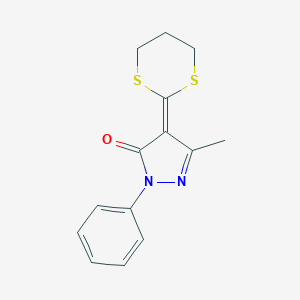
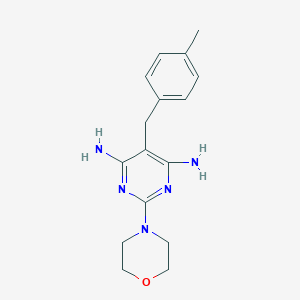
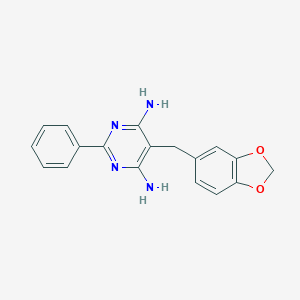
![5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine](/img/structure/B243183.png)
![5-[4-(Dimethylamino)benzyl]-2-(4-morpholinyl)-4,6-pyrimidinediamine](/img/structure/B243191.png)
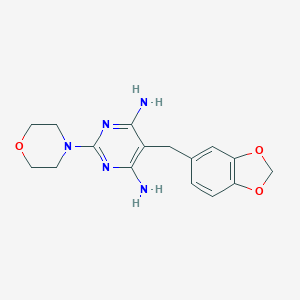
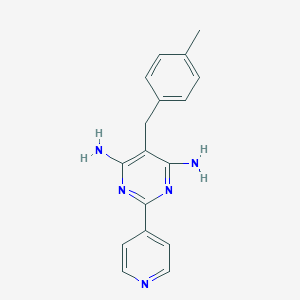
![Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B243196.png)